molecular formula C12H8F2N2O2 B8691724 5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

5-fluoro-N-(4-fluorophenyl)-2-nitroaniline

Cat. No. B8691724
M. Wt: 250.20 g/mol
InChI Key: YUEODQKZKHMRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08575183B2

Procedure details

Prepared according to Step D1 in General Procedure D using 2,4-difluoronitro-benzene (2.068 mL, 18.86 mmol) and 4-fluoroaniline (1.811 mL, 18.86 mmol) to give 5-fluoro-N-(4-fluorophenyl)-2-nitroaniline as an orange solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 9.56 (1H, s), 8.24 (1H, dd, J=9.5, 6.2 Hz), 7.36-7.44 (2H, m), 7.25-7.33 (2H, m), 6.67-6.74 (1H, m), 6.64 (1H, dd, J=11.8, 2.6 Hz); LC-MS (ESI) m/z 251.1 [M+H]+.
Quantity
2.068 mL
Type
reactant
Reaction Step One
Quantity
1.811 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[F:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1>>[F:8][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([CH:7]=1)[NH:17][C:16]1[CH:18]=[CH:19][C:13]([F:12])=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2.068 mL
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
1.811 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(NC2=CC=C(C=C2)F)C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.